ethyl 4-({[3-{5-[(furan-2-ylmethyl)amino]-5-oxopentyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-{2-[3-(4-{[(FURAN-2-YL)METHYL]CARBAMOYL}BUTYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDO}BENZOATE is a complex organic compound with a unique structure that includes a furan ring, a quinazoline derivative, and an ethyl benzoate moiety
Preparation Methods
The synthesis of ETHYL 4-{2-[3-(4-{[(FURAN-2-YL)METHYL]CARBAMOYL}BUTYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDO}BENZOATE involves multiple steps. The synthetic route typically starts with the preparation of the furan-2-ylmethyl carbamate, followed by its coupling with a butyl-substituted quinazoline derivative. The final step involves the acylation of the resulting intermediate with ethyl 4-aminobenzoate under suitable reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazoline moiety can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The ethyl benzoate group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 4-{2-[3-(4-{[(FURAN-2-YL)METHYL]CARBAMOYL}BUTYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[3-(4-{[(FURAN-2-YL)METHYL]CARBAMOYL}BUTYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The furan ring and quinazoline moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives and furan-containing molecules. Compared to these compounds, ETHYL 4-{2-[3-(4-{[(FURAN-2-YL)METHYL]CARBAMOYL}BUTYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDO}BENZOATE is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity. Some similar compounds include:
- Quinazoline derivatives like gefitinib and erlotinib.
- Furan-containing molecules like furan-2-carboxylic acid and furan-3-carboxylic acid.
Properties
Molecular Formula |
C29H30N4O7 |
---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-[5-(furan-2-ylmethylamino)-5-oxopentyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H30N4O7/c1-2-39-28(37)20-12-14-21(15-13-20)31-26(35)19-33-24-10-4-3-9-23(24)27(36)32(29(33)38)16-6-5-11-25(34)30-18-22-8-7-17-40-22/h3-4,7-10,12-15,17H,2,5-6,11,16,18-19H2,1H3,(H,30,34)(H,31,35) |
InChI Key |
XIBUHFZLTJLRTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.